The synthesis of PDE10-IN-5 involves several advanced organic chemistry techniques, including:
Technical details regarding the synthesis include:
PDE10-IN-5 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the PDE10A enzyme. The compound's structure can be represented as follows:
Data regarding its molecular weight, melting point, and specific stereochemistry are critical for understanding its pharmacokinetic properties and biological activity. For example, binding studies indicated that PDE10-IN-5 forms strong interactions with residues such as Tyr683 within the selectivity pocket of PDE10A, which is essential for its inhibitory action .
The chemical reactions involving PDE10-IN-5 primarily focus on its interaction with the PDE10A enzyme:
These reactions are vital for elucidating how alterations in cyclic nucleotide levels can influence neuronal signaling pathways.
PDE10-IN-5 exerts its pharmacological effects through a well-defined mechanism:
Quantitative data from various assays demonstrate that PDE10-IN-5 displays high selectivity for PDE10A over other phosphodiesterase families, minimizing off-target effects.
The physical and chemical properties of PDE10-IN-5 are crucial for its development as a therapeutic agent:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its structural integrity and purity .
PDE10-IN-5 has several promising applications in scientific research and potential therapeutic development:
Phosphodiesterase 10A functions as a principal regulator of cyclic nucleotide dynamics by catalyzing the hydrolysis of cyclic AMP and cyclic GMP into inactive metabolites (5′-AMP and 5′-GMP) [1] [7]. This hydrolysis terminates cyclic nucleotide signaling, directly influencing the activation of cyclic AMP-dependent protein kinase (Protein Kinase A) and cyclic GMP-dependent protein kinase (Protein Kinase G) [5] [8]. In striatal medium spiny neurons—where Phosphodiesterase 10A is most abundantly expressed—it governs synaptic plasticity and neuronal excitability by compartmentalizing cyclic nucleotide pools within dendritic spines and postsynaptic densities [5] [7]. Spatial restriction of Phosphodiesterase 10A is mediated through its tethering to scaffolding proteins like A Kinase Anchoring Protein 150, which localizes it within multiprotein complexes containing N-Methyl-D-Aspartate receptors and Postsynaptic Density Protein 95 [5]. This assembly ensures precise regulation of cyclic AMP/Protein Kinase A and cyclic GMP/Protein Kinase G cascades, impacting transcription factors such as Cyclic AMP Response Element-Binding Protein and Extracellular Signal-Regulated Kinases 1/2 [8].
Table 1: Cyclic Nucleotide Signaling Modulated by Phosphodiesterase 10A
Second Messenger | Downstream Effectors | Biological Consequences | Tissue Specificity |
---|---|---|---|
Cyclic AMP | Protein Kinase A | Neuronal survival, synaptic plasticity | Striatum, cardiac myocytes |
Cyclic GMP | Protein Kinase G | Vasodilation, anti-hypertrophic effects | Vascular endothelium, heart |
Cyclic AMP/GMP | CREB phosphorylation | Neurogenesis, angiogenesis | Ischemic brain, tumor tissue |
Dual-substrate specificity enables Phosphodiesterase 10A to integrate diverse physiological inputs. For example, in cardiac tissue, simultaneous elevation of both cyclic nucleotides following Phosphodiesterase 10A inhibition attenuates pathological hypertrophy and fibrosis [1]. Conversely, in neurons, cyclic AMP hydrolysis predominates, exerting gatekeeper control over dopamine and glutamate receptor crosstalk [7]. Such compartmentalization underpins the enzyme’s role as a metabolic integrator whose inhibition amplifies cyclic nucleotide signaling in cell-type-specific manners.
Dysregulated Phosphodiesterase 10A expression is a hallmark of multiple pathological states. In cardiovascular disease, Phosphodiesterase 10A messenger RNA and protein levels are markedly elevated in human and murine failing hearts compared to non-failing controls (P < 0.001) [1]. Immunohistochemical analyses reveal dense Phosphodiesterase 10A expression in hypertrophied cardiac myocytes and activated cardiac fibroblasts from heart failure patients, correlating with increased cyclic AMP hydrolytic activity [1]. Crucially, this upregulation is selective to pathological hypertrophy (e.g., pressure overload from aortic constriction), contrasting with its downregulation in physiological hypertrophy induced by exercise [1].
In oncology, Phosphodiesterase 10A exhibits context-dependent roles. Glioblastoma analyses from The Cancer Genome Atlas identify 6q27 loss—a locus harboring the Phosphodiesterase 10A gene—as an independent poor prognostic marker (Hazard Ratio = 1.5, P = 0.04) [6]. Phosphodiesterase 10A messenger RNA expression is significantly reduced in glioblastoma versus normal brain tissue (P < 1 × 10⁻⁵⁰), suggesting haploinsufficiency-driven tumorigenesis [6]. Conversely, epithelial ovarian carcinomas display Phosphodiesterase 10A overexpression, which correlates with shortened overall survival and enrichment of oncogenic pathways (e.g., RAS/Mitogen-Activated Protein Kinase, β-catenin) [9]. Such bidirectional dysregulation underscores tissue-specific consequences: neuronal Phosphodiesterase 10A deficiency promotes gliomagenesis via Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin hyperactivation [6], while excess Phosphodiesterase 10A in ovarian cancer drives Wnt/β-catenin nuclear translocation and metastatic spread [9].
Table 2: Disease Associations of Phosphodiesterase 10A Dysregulation
Disease Context | Expression Change | Functional Impact | Molecular Consequence |
---|---|---|---|
Heart failure | 3.5-fold increase | Enhanced cardiac fibrosis and hypertrophy | Reduced cyclic AMP/cyclic GMP signaling |
Glioblastoma multiforme | 70% reduction | Proneural-mesenchymal transition; therapy resistance | PI3K/AKT/mTOR hyperactivity |
Ovarian cancer | 2.1-fold increase | Metastasis and chemoresistance | β-catenin nuclear accumulation |
Huntington’s disease | Progressive striatal loss | Motor and cognitive decline | Disrupted basal ganglia circuitry |
Schizophrenia | Altered activity states | Dopamine dysregulation; cognitive deficits | Imbalanced D1/D2 receptor signaling |
Neurologically, Phosphodiesterase 10A protein is depleted in Huntington’s disease striatal neurons early in pathogenesis [7], while functional imaging studies suggest altered activity states in schizophrenia [10]. The methylazoxy-methanol acetate rodent model of schizophrenia demonstrates that Phosphodiesterase 10A inhibition normalizes ventral tegmental area dopamine hyperactivity and reverses cognitive deficits, confirming its mechanistic role in neuropsychiatric circuitry [10].
Pharmacological Phosphodiesterase 10A inhibition presents a multipronged therapeutic strategy by restoring cyclic nucleotide homeostasis in disease-compromised tissues. In oncology, inhibition suppresses proliferative signaling cascades:
For central nervous system disorders, the rationale centers on Phosphodiesterase 10A’s striatal exclusivity and modulation of cortico-striato-thalamic circuits:
The clinical tractability of Phosphodiesterase 10A is evidenced by positron emission tomography ligands (e.g., ¹⁸F-MNI-654) quantifying target engagement, and phase I trials confirming blood-brain barrier penetration [7]. Furthermore, tissue-specific expression minimizes off-target effects—a critical advantage over broad-spectrum phosphodiesterase inhibitors. As dysregulated cyclic nucleotide signaling converges across cancer, cardiovascular, and neurological diseases, Phosphodiesterase 10A represents a precision target warranting therapeutic exploitation.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7